molecular formula C11H15N5O2S B2625323 1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one CAS No. 1014074-69-1

1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one

Cat. No.: B2625323
CAS No.: 1014074-69-1
M. Wt: 281.33
InChI Key: UOMUVXSQOHFWGT-UHFFFAOYSA-N
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Description

1-((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)propan-2-one is a useful research compound. Its molecular formula is C11H15N5O2S and its molecular weight is 281.33. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : Various synthesis techniques, including one-pot, four-component synthesis methods, have been developed for compounds similar to the one , providing efficient routes for their production (Torkian et al., 2011).

  • Characterization : The molecular structures of these compounds are often confirmed using spectroscopic methods like X-ray crystallography, showcasing their complex molecular arrangements (Kariuki et al., 2022).

Biological Activity

  • Antibacterial and Antifungal Properties : Several studies have focused on the antimicrobial potential of these compounds. For example, some derivatives have shown significant activity against various bacteria and fungi (Isloor et al., 2009).

  • Enzyme Inhibition : Certain derivatives have been explored for their enzyme inhibitory properties, such as α-glucosidase inhibition, indicating potential for diabetes management (Bekircan et al., 2015).

  • Antioxidant Activities : These compounds have also been evaluated for their antioxidant properties, highlighting their potential in oxidative stress-related applications (Karrouchi et al., 2016).

Chemical Properties and Reactivity

  • Reactive Properties : Detailed studies on the reactivity of these compounds using techniques like DFT calculations and molecular dynamics simulations provide insights into their chemical behavior and potential applications (Pillai et al., 2019).

  • Chemical Modifications : The significant possibilities for chemical modification of these compounds have been highlighted, with emphasis on their pharmacological potential (Fedotov et al., 2022).

Potential Therapeutic Uses

  • Antiulcer Activity : Some derivatives have shown cytoprotective antiulcer activity, suggesting their potential in gastrointestinal health applications (Ikeda et al., 1996).

  • Analgesic Activities : These compounds have been screened for analgesic properties, indicating their potential use in pain management (Karrouchi et al., 2016).

Properties

IUPAC Name

1-[[5-(3-methoxy-1-methylpyrazol-4-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O2S/c1-7(17)6-19-11-13-12-9(16(11)3)8-5-15(2)14-10(8)18-4/h5H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOMUVXSQOHFWGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CSC1=NN=C(N1C)C2=CN(N=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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